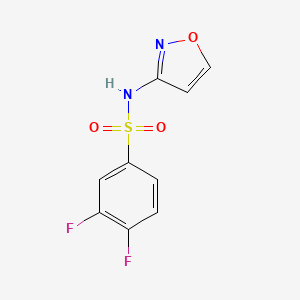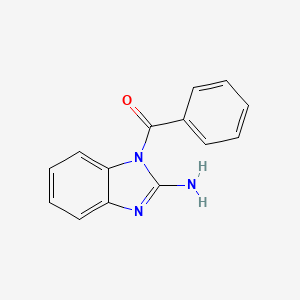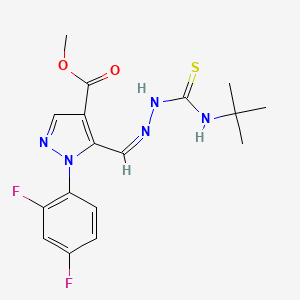
3-Hydroxy-1-(4-methoxybenzyl)-3-(nitromethyl)-5-(trifluoromethoxy)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ML326 Analog is a compound known for its role as a positive allosteric modulator of the muscarinic acetylcholine receptor subtype 5 (M5). This compound has garnered attention due to its potential therapeutic applications in neuroscience and pharmacology, particularly in modulating cholinergic signaling pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ML326 Analog involves a multi-step chemical process. One of the key steps includes the use of isatin derivatives and phenethyl ether linkages. The reaction typically involves heating the mixture in a microwave reactor at 160°C for 10 minutes with magnetic stirring. After cooling, the reaction mixture is diluted with dichloromethane and washed with brine. The organic layer is then separated and dried over sodium sulfate .
Industrial Production Methods: While specific industrial production methods for ML326 Analog are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing quality control measures to produce the compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions: ML326 Analog primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols.
Oxidation Reactions: May involve oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly use reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various substituted derivatives of ML326 Analog, while oxidation and reduction reactions can modify the functional groups present on the molecule.
Wissenschaftliche Forschungsanwendungen
ML326 Analog has several scientific research applications:
Chemistry: Used as a tool compound to study the structure-activity relationship of muscarinic acetylcholine receptors.
Biology: Helps in understanding the role of M5 receptors in various physiological processes.
Medicine: Potential therapeutic applications in treating neurological disorders by modulating cholinergic signaling.
Industry: Could be used in the development of new pharmacological agents targeting muscarinic receptors
Wirkmechanismus
ML326 Analog exerts its effects by binding to the muscarinic acetylcholine receptor subtype 5 (M5) and acting as a positive allosteric modulator. This means it enhances the receptor’s response to its endogenous ligand, acetylcholine. The modulation of M5 receptors can influence various signaling pathways involved in cognitive and neurological functions .
Similar Compounds:
- ML129
- ML172
- VU0467903
Comparison: ML326 Analog stands out due to its higher selectivity and potency as a positive allosteric modulator of the M5 receptor. While ML129 and ML172 also target muscarinic receptors, ML326 Analog has shown better efficacy in preclinical studies, making it a more promising candidate for therapeutic applications .
Eigenschaften
Molekularformel |
C18H15F3N2O6 |
|---|---|
Molekulargewicht |
412.3 g/mol |
IUPAC-Name |
3-hydroxy-1-[(4-methoxyphenyl)methyl]-3-(nitromethyl)-5-(trifluoromethoxy)indol-2-one |
InChI |
InChI=1S/C18H15F3N2O6/c1-28-12-4-2-11(3-5-12)9-22-15-7-6-13(29-18(19,20)21)8-14(15)17(25,16(22)24)10-23(26)27/h2-8,25H,9-10H2,1H3 |
InChI-Schlüssel |
BKLKQXXGFNYIFP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)OC(F)(F)F)C(C2=O)(C[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B10768665.png)

![6-chloro-2-[(3-fluorophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B10768692.png)
![N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide;2,2,2-trifluoroacetic acid](/img/structure/B10768694.png)
![2-[5-[[3-(4-Methylphenyl)-1-phenyl-4-pyrazolyl]methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]ethanesulfonic acid](/img/structure/B10768701.png)
![2-[(7-Methyl-12,14-dioxa-2,4,5-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),3,5,7,9,11(15)-hexaen-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B10768702.png)


![5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl 2,3-dimethoxybenzoate](/img/structure/B10768719.png)
![2-{5-[3-(furan-2-ylmethyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]-2-methoxybenzyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10768720.png)

![4-[(1S)-1-[(1S,2R)-2-bicyclo[2.2.1]heptanyl]ethyl]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B10768728.png)

